molecular formula C5H9O6P B15216331 (Phosphonooxy)methyl methacrylate

(Phosphonooxy)methyl methacrylate

Cat. No.: B15216331
M. Wt: 196.09 g/mol
InChI Key: GRKRIZFAMXKNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Phosphonooxy)methyl methacrylate is a phosphorus-containing methacrylate monomer. It is known for its unique properties, such as its ability to form polymers with enhanced flame retardancy, improved adhesion to metallic surfaces, and potential biomedical applications. This compound is of significant interest in various fields, including materials science, chemistry, and biomedical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Phosphonooxy)methyl methacrylate can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with a phosphorus-containing reagent, such as phosphorus oxychloride or phosphorus trichloride, in the presence of a base. The reaction typically occurs under mild conditions, with the temperature ranging from 0°C to 50°C. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is often produced via bulk polymerization or solution polymerization. These methods involve the use of solvents like dimethylformamide (DMF) or deionized water, and the reaction is carried out at elevated temperatures (60°C to 90°C) for several hours .

Mechanism of Action

The mechanism of action of (Phosphonooxy)methyl methacrylate involves its ability to form strong covalent bonds with various substrates, such as metals and biological tissues. The phosphorus-containing group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and the interaction with biological molecules in biomedical applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9O6P

Molecular Weight

196.09 g/mol

IUPAC Name

phosphonooxymethyl 2-methylprop-2-enoate

InChI

InChI=1S/C5H9O6P/c1-4(2)5(6)10-3-11-12(7,8)9/h1,3H2,2H3,(H2,7,8,9)

InChI Key

GRKRIZFAMXKNHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCOP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.